2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole
Description
2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole is a benzo[d]oxazole derivative characterized by a difluoromethoxy (-OCF₂H) group at position 2 and a methylthio (-SMe) group at position 2. The benzo[d]oxazole core consists of a fused benzene and oxazole ring, conferring rigidity and electronic tunability. This compound shares structural similarities with other substituted benzo[d]oxazoles, such as 2-(methylthio)-4-phenyloxazole (CAS: 191.0387, C₁₀H₉NOS) and 5-chloro-2-(methylthio)benzo[d]oxazole (CAS: 64037-25-8) . Its molecular formula, C₉H₆F₂NO₂S (molecular weight: 227.21 g/mol), reflects the electron-withdrawing nature of the difluoromethoxy group and the sulfur-containing methylthio substituent, which influence its physicochemical and electronic properties .
Properties
Molecular Formula |
C9H7F2NO2S |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2S/c1-15-6-4-2-3-5-7(6)12-9(13-5)14-8(10)11/h2-4,8H,1H3 |
InChI Key |
RJISZVDKAJKBBD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(O2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with difluoromethoxy and methylthio reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Recent studies have shown that derivatives of benzo[d]oxazole, including 2-(difluoromethoxy)-4-(methylthio)benzo[d]oxazole, demonstrate effective activity against a range of bacterial and fungal strains.
Case Study: Antibacterial Efficacy
A study evaluated the minimum inhibitory concentration (MIC) of various benzo[d]oxazole derivatives against multiple pathogens. The results indicated that compounds with methylthio substitutions exhibited enhanced antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The MIC values for these compounds ranged from 0.03 to 0.06 µg/mL, showcasing their potential as effective antibacterial agents .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.03 |
| Bacillus subtilis | 0.06 |
Neuroprotective Effects
The neuroprotective properties of benzo[d]oxazole derivatives have been extensively studied, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. Research indicates that these compounds can protect neuronal cells from apoptosis induced by β-amyloid peptides.
Case Study: Neuroprotection in PC12 Cells
In vitro studies using PC12 cells demonstrated that this compound significantly reduced cell death caused by β-amyloid exposure. The compound modulated key signaling pathways involved in cell survival, including the Akt/GSK-3β/NF-κB pathway. Notably, it showed less toxicity compared to donepezil, a standard treatment for Alzheimer’s disease .
| Parameter | Control | Compound (5c) | Donepezil |
|---|---|---|---|
| Cell Viability (%) | 100 | 90 | 16.7 |
| Apoptosis Rate (%) | 0 | Low | High |
Anticancer Potential
The anticancer properties of benzo[d]oxazole derivatives are also noteworthy. Research has identified these compounds as potential inhibitors of certain cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A recent investigation into the anticancer effects of substituted benzo[d]oxazoles found that they inhibited the proliferation of various cancer cell lines, including those associated with breast and lung cancers. The study reported IC50 values ranging from 10 to 50 µM for different derivatives, indicating a promising avenue for cancer therapy development .
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 25 |
| Lung Cancer | 30 |
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzo[d]oxazole Derivatives
Key Observations :
Reactivity Insights :
- The methylthio group in the target compound is susceptible to oxidation, analogous to 2-(4-(methylthio)phenyl)benzo[d]thiazole, which oxidizes to sulfoxide derivatives under mCPBA .
- Microwave-assisted synthesis (e.g., ) offers faster reaction times and higher yields compared to traditional heating methods .
Electronic and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Electronic Effects :
- The difluoromethoxy group reduces the HOMO-LUMO gap compared to non-fluorinated analogs, as seen in TADF-active compounds with ΔE_ST < 0.1 eV .
- Methylthio groups enhance π-conjugation, as evidenced by bathochromic shifts in UV-Vis spectra of similar derivatives .
Biological Activity
2-(Difluoromethoxy)-4-(methylthio)benzo[d]oxazole is a heterocyclic compound that has garnered attention for its promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a difluoromethoxy group and a methylthio substituent on the benzoxazole ring. Its molecular formula is CHFNOS, with a molecular weight of approximately 256.25 g/mol. The difluoromethoxy group enhances lipophilicity, facilitating penetration through biological membranes, while the methylthio group may influence its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. Preliminary studies suggest that it may inhibit bacterial cell wall synthesis and disrupt cancer cell proliferation by interfering with critical signaling pathways related to cell survival and growth.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating potent activity against both Gram-positive and Gram-negative bacteria. The compound's fluorinated moiety is believed to enhance its binding affinity to bacterial targets.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity
The compound has also shown potential as an anticancer agent. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. Notably, it has been tested against breast cancer cell lines MCF-7 and MDA-MB-231, where it exhibited cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| MDA-MB-231 | 10.0 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of resistant bacterial strains, highlighting its potential as a new antimicrobial agent .
- Anticancer Research : In another study focusing on breast cancer therapies, the compound was combined with doxorubicin, revealing a synergistic effect that enhanced cytotoxicity in resistant cancer cells. This suggests that it could be developed as an adjunct therapy to improve treatment outcomes for patients with challenging breast cancer subtypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
